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Compound of Interest

Compound Name: VU0661013

Cat. No.: B611778 Get Quote

In the landscape of targeted cancer therapy, the inhibition of Myeloid Cell Leukemia-1 (Mcl-1),

an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a promising

strategy, particularly for hematological malignancies. Two notable small molecule inhibitors that

have demonstrated potent and selective Mcl-1 inhibition are VU0661013 and AZD5991. This

guide provides a detailed comparison of their efficacy and toxicity based on available preclinical

and clinical data, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action
Both VU0661013 and AZD5991 are highly selective inhibitors of Mcl-1. They function as BH3

mimetics, binding to the BH3-binding groove of Mcl-1 with high affinity. This action prevents

Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax, thereby liberating them to

induce mitochondrial outer membrane permeabilization and subsequent caspase activation,

leading to apoptosis.

Efficacy: A Head-to-Head Look at Preclinical Data
While direct comparative studies are limited, individual preclinical data provides a basis for

assessing the relative potency and efficacy of these two inhibitors.

In Vitro Efficacy:

Both compounds exhibit potent activity against Mcl-1-dependent cancer cell lines, particularly

those of hematological origin.
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Parameter VU0661013 AZD5991

Binding Affinity (Human Mcl-1) Kᵢ = 97 ± 30 pM IC₅₀ < 0.0031 µM (<3.1 nM)

Cellular Activity (AML Cell

Lines)

Growth inhibition in the

majority of tested AML cell

lines.

Potent induction of apoptosis

in AML cell lines with EC₅₀

values for caspase activation

in the low nanomolar range

(e.g., MOLP-8 EC₅₀ = 33 nM;

MV-4;11 EC₅₀ = 24 nM).[1]

Selectivity

Does not significantly inhibit

BCL-xL (Kᵢ > 40 μM) or BCL-2

(Kᵢ = 0.73 μM).

>5,000-fold selectivity over

BCL-2 and >8,000-fold over

BCL-xL.[2]

In Vivo Efficacy:

Both VU0661013 and AZD5991 have demonstrated significant anti-tumor activity in animal

models of hematological cancers.

Model Compound
Dosing and
Administration

Key Findings

MV-4-11 AML

Xenograft
VU0661013

10, 25, or 75 mg/kg

daily, intraperitoneal

Dose-dependent

decrease in tumor

burden, with the 75

mg/kg dose nearly

eliminating human

AML cells in the

blood. Increased

median survival from

31 days (vehicle) to

43 days (75 mg/kg).

Multiple Myeloma &

AML Xenografts
AZD5991

Single intravenous

dose

Caused complete

tumor regressions in

several models.[3]
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Toxicity Profile: Preclinical vs. Clinical Findings
The toxicity profiles of VU0661013 and AZD5991 present a critical point of differentiation,

primarily due to the availability of clinical data for AZD5991.

VU0661013 (Preclinical):

In murine models, VU0661013 was reported to have a reasonable safety profile. At efficacious

doses, there was no evidence of toxicity in non-target organs. Co-administration with the Bcl-2

inhibitor venetoclax was also well-tolerated in these models.

AZD5991 (Preclinical and Clinical):

Preclinical studies with AZD5991 also suggested a manageable safety profile. However, a

Phase 1 first-in-human clinical trial (NCT03218683) in patients with relapsed/refractory

hematologic malignancies revealed significant toxicities that led to the early termination of the

study.

Parameter AZD5991

Most Common Adverse Events (≥30%)
Diarrhea (59.0%), Nausea (55.1%), Vomiting

(47.4%).[4]

Dose-Limiting Toxicities Observed in five patients.[4]

Serious Adverse Events

Four deaths occurred due to adverse events,

with one (tumor lysis syndrome) considered

related to AZD5991.[4]

Cardiotoxicity

A high incidence of asymptomatic elevations of

troponin I or T was observed, raising concerns

about cardiotoxicity.[4] This was a key factor in

the decision to halt the trial.

Clinical Efficacy

Limited clinical activity was observed across

different hematologic malignancies, with the

exception of some responses in patients with

myelodysplastic syndrome.[5]
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Experimental Protocols
VU0661013 In Vivo Efficacy Study (MV-4-11 Xenograft Model):

Animal Model: NOD-scid IL2Rγnull (NSG) mice.

Cell Line: MV-4-11 human acute myeloid leukemia cells.

Cell Implantation: Disseminated leukemia was established in the mice.

Treatment: Mice were administered VU0661013 intraperitoneally daily at doses of 10, 25, or

75 mg/kg for 21 days.

Efficacy Assessment: Tumor burden was monitored by quantifying the percentage of human

CD45+ cells in peripheral blood. Survival was evaluated by Kaplan-Meier analysis.

AZD5991 In Vitro Apoptosis Assay:

Cell Lines: Human AML cell lines such as MOLP-8 and MV-4-11.

Treatment: Cells were treated with varying concentrations of AZD5991.

Endpoint: Activation of apoptosis was measured by assessing caspase-3 cleavage or

Annexin V staining via flow cytometry. EC₅₀ values were calculated based on the

concentration of AZD5991 required to induce 50% of the maximal apoptotic response.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Mcl-1 inhibitors and a general

workflow for evaluating their in vivo efficacy.

Figure 1. Mechanism of Mcl-1 Inhibition.
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Figure 2. In Vivo Xenograft Efficacy Workflow.

Conclusion
Both VU0661013 and AZD5991 are potent and selective Mcl-1 inhibitors with demonstrated

preclinical efficacy in models of hematological malignancies. However, the clinical development
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of AZD5991 was halted due to a concerning toxicity profile, particularly the signal of

cardiotoxicity. In contrast, preclinical data for VU0661013 suggests a more favorable safety

profile, though clinical data is not yet available. This comparison underscores the critical

importance of translating preclinical findings to the clinical setting and highlights the ongoing

challenges in developing safe and effective Mcl-1 targeted therapies. Further investigation into

the clinical potential of VU0661013 is warranted to determine if its promising preclinical profile

will translate into a viable therapeutic option for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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